

Application Notes and Protocols: CC-122 (Avadomide) in Combination with Chemotherapy Agents

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Compound of Interest		
Compound Name:	PF-122	
Cat. No.:	B1193418	Get Quote

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Introduction

CC-122, also known as Avadomide, is a novel oral agent that belongs to the class of Cereblon E3 Ligase Modulating Drugs (CELMoDs).[1] It exerts potent antitumor and immunomodulatory effects by binding to the cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[2][3] This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the hematopoietic transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][4] The degradation of these lymphoid transcription factors results in two key downstream effects: direct cell-autonomous apoptosis in malignant B-cells and costimulation of T cells, leading to enhanced anti-tumor immunity.[5][6]

These dual mechanisms of action provide a strong rationale for combining CC-122 with other established chemotherapy and targeted agents to enhance efficacy and overcome resistance. This document provides a summary of key clinical and preclinical findings, along with detailed protocols for relevant experiments involving CC-122 in combination therapies.

Section 1: Mechanism of Action







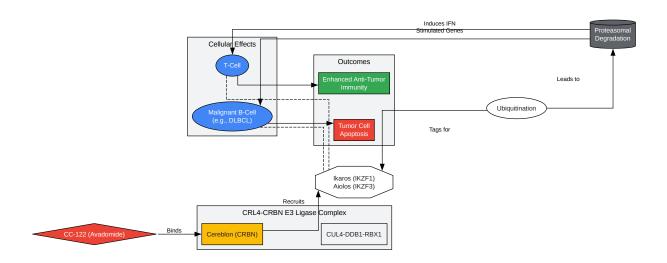
CC-122 modulates the CRL4-CRBN E3 ubiquitin ligase complex. In normal cellular function, lkaros and Aiolos act as transcriptional repressors. CC-122's binding to cereblon induces the recruitment of these proteins to the E3 ligase complex, tagging them for proteasomal degradation.[4][7]

In B-cell lymphomas, the degradation of Ikaros and Aiolos leads to the derepression of interferon (IFN)-stimulated genes, which contributes to apoptosis in both activated B-cell (ABC) and germinal center B-cell (GCB) diffuse large B-cell lymphoma (DLBCL) cell lines.[5][7] This is a key differentiator from earlier-generation immunomodulatory drugs like lenalidomide, which show preferential activity in the ABC subtype.[5][6]

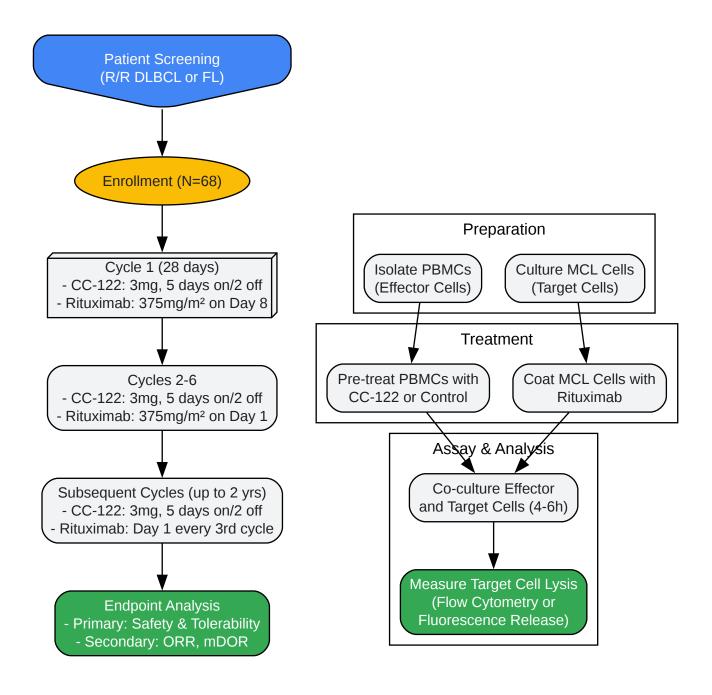
Simultaneously, in T cells, the degradation of these same transcription factors leads to enhanced production of Interleukin-2 (IL-2) and T-cell costimulation, boosting the immune system's ability to target and eliminate cancer cells.[6][7]



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